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Compound of Interest

Compound Name:
Tert-butyl 2-hydroxy-3-

phenylpropanoate

Cat. No.: B219682 Get Quote

Despite a comprehensive search, detailed experimental spectroscopic data (NMR, IR, and MS)

for Tert-butyl 2-hydroxy-3-phenylpropanoate remains elusive in publicly accessible

literature. This technical guide, therefore, outlines the expected spectroscopic characteristics

based on the compound's structure and provides general experimental protocols applicable for

its analysis. This information is intended to support researchers, scientists, and drug

development professionals in the characterization of this and structurally similar molecules.

Introduction
Tert-butyl 2-hydroxy-3-phenylpropanoate is a chiral ester of significant interest in organic

synthesis, particularly as a versatile building block for more complex molecules. Its structure,

featuring a bulky tert-butyl ester, a secondary alcohol, and a phenyl group, gives rise to a

distinct spectroscopic fingerprint. Accurate characterization using nuclear magnetic resonance

(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for

confirming its identity, purity, and stereochemistry.

Predicted Spectroscopic Data
While specific experimental data is not available, the expected spectroscopic features can be

predicted based on the molecular structure of Tert-butyl 2-hydroxy-3-phenylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts are influenced by the

electronegativity of adjacent atoms and the anisotropic effects of the phenyl ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the

molecule. The carbonyl carbon of the ester and the carbons of the phenyl ring are expected to

be the most downfield signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl 2-hydroxy-3-
phenylpropanoate

Assignment
Predicted ¹H NMR Chemical

Shift (ppm)

Predicted ¹³C NMR Chemical

Shift (ppm)

C(CH₃)₃ ~1.4 ~28

C(CH₃)₃ N/A ~82

CH-OH ~4.3 ~72

CH₂-Ph ~3.0 ~40

Phenyl-C ~7.2-7.4 ~127-138

C=O N/A ~173

OH Variable N/A

Note: Predicted chemical shifts are estimates and can vary based on solvent and other

experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the

functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for Tert-butyl 2-hydroxy-3-phenylpropanoate
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Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H (alcohol) 3500-3200 Broad, Medium

C-H (aromatic) 3100-3000 Medium

C-H (aliphatic) 3000-2850 Medium

C=O (ester) ~1730 Strong

C=C (aromatic) 1600-1450 Medium

C-O (ester) 1300-1000 Strong

Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 222.28.[1][2]

Common fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage

adjacent to the carbonyl group.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

Tert-butyl 2-hydroxy-3-phenylpropanoate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H).

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay

of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Parameters: Typically requires a larger number of scans due to the low natural

abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
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IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent

(e.g., chloroform) can be used.

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a

softer ionization technique that is likely to produce a prominent molecular ion peak.

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g.,

quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of Tert-butyl 2-hydroxy-3-phenylpropanoate.
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A logical workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Conclusion
While direct experimental spectroscopic data for Tert-butyl 2-hydroxy-3-phenylpropanoate is

not readily available in the surveyed literature, this guide provides a robust framework for its

characterization. The predicted NMR, IR, and MS data, along with the outlined experimental

protocols, offer a solid starting point for researchers working with this compound. The

application of these standard spectroscopic techniques is essential for the unambiguous

identification and quality control of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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